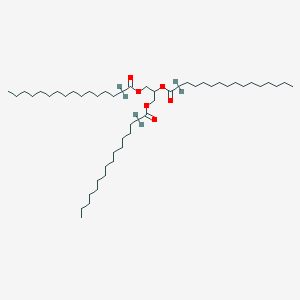

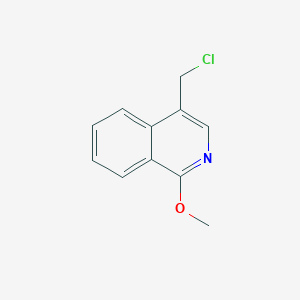

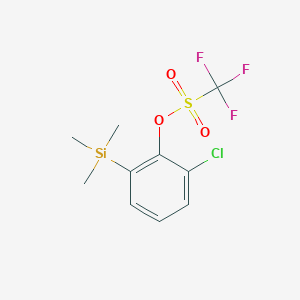

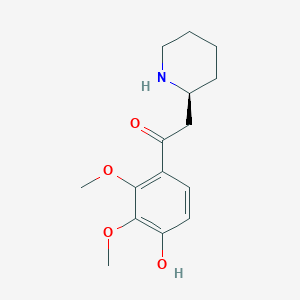

4-(Chloromethyl)-1-methoxyisoquinoline

Overview

Description

Chloromethyl compounds, such as “4-(Chloromethyl)-1-methoxyisoquinoline”, belong to a class of organic compounds known as alkyl halides . They contain a halogen atom (in this case, chlorine) attached to an alkyl group . These compounds are often used as intermediates in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, chloromethylation is a common reaction in organic chemistry . For example, 4-methylpyridine can be converted into 4-(chloromethyl)pyridine hydrochloride through a series of reactions involving oxidation, methylation, reduction, and reaction with thionyl chloride .Chemical Reactions Analysis

Chloromethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution . The chlorine atom in the chloromethyl group is electrophilic and can be displaced by a nucleophile .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound like “this compound” would depend on its specific structure. These could include properties such as color, density, hardness, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis of Isoquinoline Derivatives

One of the early studies on isoquinoline derivatives, specifically related to 4-(Chloromethyl)-1-methoxyisoquinoline, investigated the methanolysis and ethanolysis of chloro-chloromethyl-isoquinolines, revealing the production of methoxymethyl- and ethoxymethyl-isocarbostyril along with chloromethyl-isocarbostyril (Marquardt, 1967).

Anticancer Applications

4-Anilinoquinazolines, structurally related to this compound, have been researched as potent apoptosis inducers and anticancer agents. The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlighted its potential as an anticancer candidate due to its efficient apoptosis induction, excellent blood-brain barrier penetration, and efficacy in breast and other cancer models (Sirisoma et al., 2009).

Chemosensors for Metal Detection

5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 was characterized for its selective response to Cd²⁺ over other metal ions, indicating its potential as a chemosensor for monitoring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antimicrobial Studies

A novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ), showed promising results in antimicrobial studies against various bacterial and fungal strains. Its antimicrobial activity, along with molecular docking studies against DNA gyrase and Lanosterol 14 α-demethylase, highlighted its potential as an effective antimicrobial agent (Murugavel et al., 2017).

Synthetic Procedures for Anticancer Agents

Novel anticancer agents with 4-anilinoquinazoline scaffolds were developed using 2-chloromethyl-4(3H)-quinazolinones as key intermediates. The synthesized compounds exhibited promising anticancer activity in vitro, demonstrating the significance of the isoquinoline derivatives in cancer research (Li et al., 2010).

Mechanism of Action

Mode of Action

The mode of action would depend on the specific biological target. For instance, if the compound were to interact with an enzyme, it could potentially act as an inhibitor, preventing the enzyme from catalyzing its usual reaction. The chloromethyl group could form a covalent bond with a nucleophilic residue in the target protein, leading to irreversible inhibition .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-11-10-5-3-2-4-9(10)8(6-12)7-13-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLOWMRLVRAOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)

![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)